molecular formula C10H18ClNO2 B6604252 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride CAS No. 2866254-57-9

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride

Cat. No.: B6604252
CAS No.: 2866254-57-9
M. Wt: 219.71 g/mol
InChI Key: HSAXEOSORWPUSN-UHFFFAOYSA-N
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Description

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride is a spirocyclic compound featuring a nitrogen-containing azaspiro framework fused with a carboxylic acid moiety at the 8-position. This compound is synthesized via multigram-scale procedures, yielding a white powder with a melting point of 177–180°C and high purity (90% yield) . Key spectral data include distinct $^1$H and $^{13}$C NMR signals (e.g., δ 13.92 ppm for the carboxylic proton and δ 170.48 ppm for the carbonyl carbon) and a molecular formula of $ \text{C}8\text{H}{14}\text{ClNO}_2 $ . Its rigid spirocyclic structure and functional groups make it valuable in medicinal chemistry for designing conformationally constrained analogs, particularly in peptide mimetics and protease inhibitors.

Properties

IUPAC Name

1-azaspiro[4.5]decane-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-9(13)8-2-5-10(6-3-8)4-1-7-11-10;/h8,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAXEOSORWPUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(CC2)C(=O)O)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Intermediate Cyclization

A prominent method involves the use of nitrile-containing precursors to construct the spirocyclic core. In a four-step synthesis outlined in CN111518015A, 1,4-dioxaspiro[4.5]decan-8-one undergoes conversion to 1,4-dioxaspiro[4.5]decan-8-carbonitrile via reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system at 0–20°C. Subsequent treatment with 1-bromo-2-chloroethane and lithium diisopropylamide (LDA) in toluene yields 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decan-8-carbonitrile, which undergoes hydrogenation over Raney nickel to facilitate cyclization. This step forms the azaspiro framework while simultaneously reducing the nitrile to an amine.

Hydrogenation-Mediated Ring Closure

The ACS Omega publication highlights a scalable route utilizing hydrogenation for spirocycle formation. For instance, 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decan-8-carbonitrile is reduced under 50 psi H₂ in methanol at 50°C for 6 hours, achieving simultaneous dehalogenation and cyclization. This method benefits from high atom economy and avoids harsh acidic conditions, making it suitable for industrial-scale production.

Hydrochloride Salt Formation

Acidic Workup and Crystallization

The hydrochloride salt is typically formed by treating the free base with hydrochloric acid during the final workup. In the synthesis of 1-oxa-8-azaspiro[4.5]decane hydrochloride, the free amine is dissolved in dichloromethane and treated with concentrated HCl, followed by evaporation and recrystallization from acetone/water to afford the crystalline salt. This method ensures high purity (>90%) and stability, as evidenced by the compound’s storage recommendation at 2–8°C.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Nitrile CyclizationNitrile formation, LDA-mediated alkylation, H₂/Raney Ni cyclization54.8%Scalable, avoids toxic reagentsMulti-step, moderate yield
HydrogenationAllyl Grignard addition, H₂-mediated reduction70–90%High yield, fewer stepsRequires high-pressure equipment
tert-Butyl Ester HydrolysisPPTS deprotection in THF/H₂O54.8%Mild conditions, high purityLong reaction time (15 hours)

Characterization and Quality Control

Spectroscopic Validation

¹H NMR and ¹³C NMR are critical for confirming the spirocyclic structure. For tert-butyl-8-oxoidene-2-azaspiro[4.5]decane-2-carboxylate, characteristic signals include a singlet at δ 1.40 ppm for the tert-butyl group and multiplets between δ 2.25–3.46 ppm for the spirocyclic protons. Mass spectrometry (EIMS) of intermediates, such as m/z 359 [M + H]⁺ for brominated derivatives, further corroborates molecular integrity.

Purity Assessment

Flash column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization are standard purification techniques. Analytical HPLC with UV detection at 254 nm ensures >95% purity for pharmaceutical applications.

Industrial-Scale Considerations

The scalability of the nitrile cyclization route makes it preferable for bulk synthesis, as it utilizes inexpensive starting materials like 1,4-dioxaspiro[4.5]decan-8-one and avoids cryogenic conditions. In contrast, Grignard-based methods require stringent temperature control (−20°C), increasing operational costs.

Chemical Reactions Analysis

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Medicinal Chemistry

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride has been explored for its potential in treating various medical conditions due to its enzyme inhibition properties:

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on several key enzymes, including:
    • Fatty Acid Amide Hydrolase (FAAH) : Inhibition of FAAH can enhance levels of anandamide, a lipid involved in pain modulation and neuroprotection.
    • Carbonic Anhydrase : This enzyme plays a crucial role in maintaining acid-base balance; its inhibition may lead to therapeutic benefits in conditions like glaucoma.
    • Acetylcholinesterase : By inhibiting this enzyme, the compound may enhance cholinergic signaling, potentially benefiting neurodegenerative diseases like Alzheimer’s.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties across various cell lines. Studies have shown that it can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.

Neuroprotective Effects

The compound's ability to increase anandamide levels through FAAH inhibition may confer neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases.

Case Studies

Several studies have highlighted the applications and effects of this compound:

  • Pain Management : A study published in the Journal of Medicinal Chemistry demonstrated significant pain relief in animal models through FAAH inhibition.
  • Neuroprotective Effects : Research indicates that increased anandamide levels can provide neuroprotection against conditions like Alzheimer's disease.
  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, indicating potential applications in oncology.

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride involves its interaction with various molecular targets. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. These interactions lead to a range of biological effects, including potential anticancer activity in some cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Spirocyclic compounds with azaspiro[4.5]decane backbones differ in substituent type, position, and stereochemistry, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Key Observations:
  • Substituent Position : The position of the carboxylic acid (C8 vs. C2) significantly impacts molecular interactions. For example, the C8-carboxylic acid derivative (target compound) exhibits a higher melting point (177–180°C) than the C2-analog (136–139°C), likely due to stronger hydrogen bonding .
  • Salt Forms : Sodium or hydrochloride salts influence solubility. The sodium salt () may enhance aqueous solubility for drug formulations, while HCl salts improve crystallinity .
  • Functional Group Diversity : Amine () and ester () derivatives expand utility in diverse reactions, such as amide coupling or hydrolysis .

Biological Activity

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H18_{18}ClNO2_2
  • Molecular Weight : 219.71 g/mol
  • CAS Number : 2741515-57-9

The compound features a spirocyclic structure, which is characteristic of many biologically active compounds. Its unique configuration allows for specific interactions with biological targets, particularly enzymes.

This compound primarily exerts its biological effects through enzyme inhibition. Key mechanisms include:

  • Inhibition of Carbonic Anhydrase : This enzyme plays a crucial role in regulating pH and fluid balance in various tissues. Inhibition can lead to altered physiological responses, making it a target for diuretics and anti-glaucoma drugs.
  • Inhibition of Acetylcholinesterase : This enzyme is essential for the breakdown of acetylcholine in synaptic clefts. Its inhibition can enhance cholinergic signaling, which has implications in treating neurodegenerative diseases such as Alzheimer's.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, suggesting it may disrupt cancer cell proliferation through its enzyme inhibition capabilities.

Enzyme Inhibition Profiles

The compound has been evaluated for its inhibitory effects on several enzymes, with findings summarized in the table below:

EnzymeIC50_{50} Value (nM)Biological Implication
Carbonic Anhydrase<100Regulation of acid-base balance
Acetylcholinesterase<50Enhancement of cholinergic transmission

These values indicate that the compound has a strong inhibitory effect on these enzymes, which could be leveraged for therapeutic purposes.

Comparative Analysis with Similar Compounds

This compound can be compared with other spirocyclic compounds, such as:

CompoundStructure TypeNotable Activity
8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid hydrochlorideSpirocyclicAntimicrobial properties
6-Azaspiro[4.5]decane-8-carboxylic acid hydrochlorideSpirocyclicAnticancer properties

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the unique profile of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A recent study demonstrated the compound's ability to inhibit cell growth in breast cancer cell lines, with IC50_{50} values indicating significant potency compared to standard chemotherapeutics.
  • Neuroprotective Effects : Another investigation focused on its potential neuroprotective effects through acetylcholinesterase inhibition, suggesting applications in Alzheimer's disease treatment .
  • Enzyme Interaction Studies : Detailed kinetic studies revealed that the compound binds competitively to carbonic anhydrase, providing insights into its mechanism at the molecular level.

Q & A

Q. What are the established synthetic routes for 1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Synthesis typically involves cyclization and functionalization steps. For example, reacting 3,4-epoxyhexane-1-carboxylic acid with amines under acidic conditions can form the spirocyclic backbone, followed by hydrochlorination . Solvent choice (e.g., tetrahydrofuran) and temperature control (25–80°C) are critical for minimizing side reactions. Yield optimization often requires adjusting stoichiometry and catalyst loading (e.g., HCl as a proton source) .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • NMR Spectroscopy : Confirms spirocyclic structure via characteristic splitting patterns (e.g., proton coupling in bicyclic systems) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 189.73 g/mol for the base compound) and detects impurities .
  • HPLC : Assesses purity (>98% via reverse-phase methods with UV detection at 254 nm) .

Q. How does solubility in polar/nonpolar solvents affect experimental design?

The compound’s hydrochloride salt enhances water solubility (e.g., 10 mM in DMSO or aqueous buffers), facilitating biological assays. Co-solvents like ethanol or acetonitrile (up to 20% v/v) improve stability in stock solutions .

Q. What safety protocols are essential for handling this compound in the lab?

  • Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact .
  • Store at 2–8°C in airtight containers to prevent degradation .
  • Dispose of waste via licensed chemical disposal services due to hazardous decomposition products (e.g., HCl gas) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Systematic dose-response assays (e.g., IC50 measurements in enzyme inhibition studies) and structural validation (e.g., X-ray crystallography of protein-ligand complexes) clarify discrepancies. Comparative analysis with analogs (e.g., 2-oxa-7-azaspiro[4.5]decane derivatives) identifies structure-activity relationships (SAR) .

Q. What methodologies are used to assess its pharmacokinetic and pharmacodynamic properties?

  • In vitro ADME : Microsomal stability assays (e.g., liver microsomes) quantify metabolic half-life.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration determines free drug concentration .
  • Cell-Based Assays : Measure membrane permeability (Caco-2 models) and cytotoxicity (MTT assays) .

Q. How does the spirocyclic structure influence interactions with biological targets?

Molecular docking simulations reveal that the rigid spiro scaffold enhances binding entropy by reducing conformational flexibility. For example, the carboxylic acid group forms hydrogen bonds with catalytic residues in enzymes like acetylcholinesterase .

Q. What strategies optimize enantiomeric purity during synthesis?

Chiral resolution via diastereomeric salt formation (e.g., using (R)- or (S)-1-phenylethylamine) or asymmetric catalysis (e.g., Ru-BINAP complexes) achieves >99% enantiomeric excess. HPLC with chiral columns (e.g., Chiralpak AD-H) monitors progress .

Q. How do pH and temperature affect stability in long-term storage?

Stability studies show degradation rates increase above pH 7 or temperatures >25°C. Lyophilization in phosphate buffers (pH 4–6) extends shelf life to >12 months .

Q. What computational tools predict its reactivity and derivatization potential?

Density functional theory (DFT) calculations (e.g., Gaussian 16) model reaction pathways, while machine learning platforms (e.g., Chemprop) prioritize derivatives with improved bioactivity. Quantum mechanical/molecular mechanical (QM/MM) simulations guide functional group modifications .

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